CYP4Z1 Enzymatic Inhibition Potency (Ki) in Human HepG2 Membrane Assays
The target compound demonstrates a Ki of 2.20 µM against human CYP4Z1 in HepG2 cell membrane preparations, as reported in the BindingDB curated dataset [1]. This value places the compound in the low-micromolar affinity range, distinct from the nanomolar potency exhibited by optimized formamidine-based CYP4Z1 inhibitors such as compound 7c (IC50 = 41.8 nM) reported by Yuan et al. (2022) [2]. Direct head-to-head comparison data against structurally related sulfamoyl-benzamides are not available in the public domain; the Ki value is presented as an isolated measurement for this chemotype.
| Evidence Dimension | CYP4Z1 inhibitory constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 µM (2200 nM) |
| Comparator Or Baseline | Compound 7c (N-hydroxyphenylformamidine series): IC50 = 41.8 nM (Yuan et al., J Med Chem 65:15749, 2022). Note: Different scaffold, not a direct comparator. |
| Quantified Difference | 7c is approximately 53-fold more potent than the target compound (cross-study comparable caveat). |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector; luciferin-benzyl ether substrate; NADPH preincubation 5 min; LC-MS/MS detection [1]. |
Why This Matters
The Ki value establishes the target compound as a confirmed CYP4Z1 ligand, enabling its use as a reference inhibitor in biochemical assays where moderate affinity is sufficient, while highlighting that procurement for high-sensitivity cellular studies requires awareness of the potency gap relative to optimized clinical leads.
- [1] BindingDB. BDBM50527963 (CHEMBL4557940) – Ki 2.20E+3 nM for CYP4Z1. Assay ID 29, Entry ID 50009366. Curated by ChEMBL, University of Washington. Accessed 2026-05-09. View Source
- [2] Yuan Y, et al. Identification of a Novel Potent CYP4Z1 Inhibitor Attenuating the Stemness of Breast Cancer Cells through Lead Optimization. J Med Chem. 2022 Dec 8;65(23):15749-15769. doi: 10.1021/acs.jmedchem.2c01320. View Source
